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Compound of Interest

Compound Name: NY0116

Cat. No.: B537881 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
NY0116 is a potent and selective small molecule inhibitor of the Janus Kinase (JAK) family of

tyrosine kinases, with particular efficacy against JAK3. By blocking the phosphorylation and

activation of Signal Transducer and Activator of Transcription (STAT) proteins, NY0116
effectively modulates the transcription of downstream target genes involved in inflammatory

and immune responses. These application notes provide detailed protocols for analyzing the

effects of NY0116 on gene expression in relevant cell lines, offering a framework for

researchers in immunology, oncology, and drug development.

Mechanism of Action
NY0116 exerts its biological effects by inhibiting the JAK-STAT signaling pathway. This

pathway is crucial for transmitting signals from extracellular cytokines and growth factors to the

nucleus, leading to changes in gene expression. Specifically, NY0116 binds to the ATP-binding

pocket of JAK3, preventing the phosphorylation of STAT5. As a result, STAT5 cannot dimerize

and translocate to the nucleus, leading to the downregulation of target genes such as BCL2

and CISH.
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Figure 1: Mechanism of action of NY0116 in the JAK-STAT pathway.
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Quantitative Data Summary
The following tables summarize the dose-dependent effects of NY0116 on the expression of

target genes BCL2 and CISH in Jurkat cells after a 24-hour treatment period. Gene expression

was quantified using quantitative real-time PCR (qRT-PCR) and is presented as fold change

relative to a vehicle-treated control.

NY0116 Concentration (nM)
Average Fold Change in BCL2 Expression
(± SD)

0 (Vehicle) 1.00 ± 0.12

1 0.85 ± 0.09

10 0.52 ± 0.06

100 0.21 ± 0.04

1000 0.08 ± 0.02

Table 1: Dose-dependent inhibition of BCL2 gene expression by NY0116.

NY0116 Concentration (nM)
Average Fold Change in CISH Expression
(± SD)

0 (Vehicle) 1.00 ± 0.15

1 0.79 ± 0.11

10 0.45 ± 0.08

100 0.18 ± 0.05

1000 0.06 ± 0.03

Table 2: Dose-dependent inhibition of CISH gene expression by NY0116.

Experimental Protocols
Protocol 1: Cell Culture and Treatment with NY0116
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This protocol describes the culture of Jurkat cells and subsequent treatment with NY0116 to

assess its impact on gene expression.

Materials:

Jurkat cells (ATCC TIB-152)

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

NY0116

DMSO (vehicle control)

6-well tissue culture plates

Hemocytometer or automated cell counter

Procedure:

Cell Culture: Maintain Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and

1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Cell Seeding: Seed 1 x 10⁶ cells in 2 mL of complete medium per well in 6-well plates.

Compound Preparation: Prepare a 10 mM stock solution of NY0116 in DMSO. Create serial

dilutions in complete medium to achieve the final desired concentrations (e.g., 1, 10, 100,

1000 nM). Prepare a vehicle control with the same final concentration of DMSO as the

highest NY0116 concentration.

Cell Treatment: Add the prepared NY0116 dilutions or vehicle control to the appropriate

wells.

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
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Cell Harvesting: After incubation, pellet the cells by centrifugation at 300 x g for 5 minutes

and wash once with ice-cold PBS. The cell pellets are now ready for RNA extraction.
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Figure 2: Experimental workflow for analyzing gene expression changes induced by NY0116.

Protocol 2: RNA Extraction and cDNA Synthesis
This protocol outlines the extraction of total RNA from treated cells and the subsequent

synthesis of complementary DNA (cDNA).

Materials:

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

Ethanol (70%)

RNase-free water

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

Spectrophotometer (e.g., NanoDrop)

Procedure:

RNA Extraction: Lyse the harvested cell pellets and extract total RNA following the

manufacturer's protocol for the chosen RNA extraction kit. Elute the RNA in RNase-free

water.
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RNA Quantification and Quality Control: Determine the concentration and purity of the

extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure

RNA.

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit

according to the manufacturer's instructions.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol details the quantification of BCL2 and CISH gene expression relative to a

reference gene (GAPDH).

Materials:

Synthesized cDNA

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

Forward and reverse primers for BCL2, CISH, and GAPDH (see Table 3)

qRT-PCR instrument

Gene Forward Primer (5' to 3') Reverse Primer (5' to 3')

BCL2 GGTGGGGTCATGTGTGTGG
GGCAGGCATGTTGACTTCA

C

CISH
TTTGAGGAGCCCCAAGTAC

A

GCTGGTTGTAGAGGTCGAT

G

GAPDH AATCCCATCACCATCTTCCA
TGGACTCCACGACGTACTC

A

Table 3: Primer sequences for qRT-PCR.

Procedure:

Reaction Setup: Prepare the qRT-PCR reactions by combining the qPCR master mix,

forward and reverse primers (to a final concentration of 250 nM each), and 10 ng of cDNA in
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a total volume of 20 µL.

Thermal Cycling: Perform the qRT-PCR on a compatible instrument using a standard three-

step cycling protocol (denaturation, annealing, and extension).

Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample.

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of

the target genes (BCL2, CISH) to the reference gene (GAPDH) and relative to the vehicle-

treated control.
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Figure 3: Logical flow from experimental inputs to data outputs.

To cite this document: BenchChem. [Application Notes and Protocols for NY0116 in Gene
Expression Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b537881#ny0116-for-gene-expression-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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